N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide
Description
N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide (CAS: 955722-49-3) is a heterocyclic sulfonamide derivative featuring a fused tetrahydroisoquinoline core modified with a furan-2-carbonyl group at position 2 and a thiophene-2-sulfonamide moiety at position 5. Its molecular formula is C₁₈H₁₆N₂O₄S₂, with a molecular weight of 388.5 g/mol .
Key structural attributes include:
- Furan-2-carbonyl substituent: Introduces electron-rich aromaticity and hydrogen-bonding capacity.
- Thiophene-2-sulfonamide group: Enhances solubility and metabolic stability compared to simpler sulfonamides.
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c21-18(16-3-1-9-24-16)20-8-7-13-5-6-15(11-14(13)12-20)19-26(22,23)17-4-2-10-25-17/h1-6,9-11,19H,7-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBYCKJAVLYCSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide has broad applications due to its structural versatility and functional moieties:
Chemistry: : Utilized as a building block in the synthesis of more complex organic compounds, especially in pharmaceuticals and polymer chemistry.
Biology: : Explored for its potential as a bioactive molecule in drug development, showing activity against various biological targets.
Medicine: : Investigated for therapeutic properties, particularly in anti-inflammatory and anti-cancer research, due to its potential interaction with specific biological pathways.
Industry: : Used in the development of specialized materials with desired chemical and physical properties, such as advanced polymers and coatings.
Mechanism of Action
The exact mechanism by which N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide exerts its effects depends on its application:
Molecular Targets: : It interacts with enzymes, receptors, or other cellular components. In drug development, it may act on specific targets like kinases or receptors involved in disease pathways.
Pathways Involved: : It can modulate signaling pathways by inhibiting or activating key proteins or by binding to DNA/RNA, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide
CAS: 955723-36-1 | Molecular Formula: C₁₈H₁₅ClN₂O₄S₂ | Molecular Weight: 422.9 g/mol This analog differs by the addition of a chlorine atom on the thiophene ring. The chlorine substituent increases molecular weight by 34.4 g/mol and likely enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility. No experimental data on bioactivity or pharmacokinetics are available, but the chloro-substituted thiophene could alter electronic properties, influencing binding affinity to target proteins.
Key Differences:
| Property | Target Compound | 5-Chloro Analog |
|---|---|---|
| Molecular Weight | 388.5 g/mol | 422.9 g/mol |
| Substituent on Thiophene | H | Cl |
| Potential Lipophilicity | Moderate | Higher (Cl increases logP) |
N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide
CAS : 955666-18-9 | Molecular Formula : C₂₄H₂₄N₂O₆ | Molecular Weight : 436.5 g/mol
This derivative replaces the thiophene-2-sulfonamide group with a 2,3,4-trimethoxybenzamide moiety. The trimethoxybenzamide group introduces three methoxy substituents, significantly increasing steric bulk and polarity. The molecular weight rises by 48 g/mol compared to the target compound, and the benzamide group may engage in distinct hydrogen-bonding interactions.
Key Differences:
| Property | Target Compound | Trimethoxybenzamide Analog |
|---|---|---|
| Functional Group | Thiophene-2-sulfonamide | 2,3,4-Trimethoxybenzamide |
| Molecular Weight | 388.5 g/mol | 436.5 g/mol |
| Polarity | Moderate (sulfonamide) | High (methoxy groups) |
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide
Synthetic Pathway: Described in , this compound shares the tetrahydroisoquinoline-sulfonamide core but incorporates a trifluoroacetyl group at position 2 and a cyclopropylethyl-fluorophenyl side chain. The trifluoroacetyl group enhances metabolic stability by resisting enzymatic hydrolysis, while the cyclopropylethyl moiety may improve CNS penetration due to increased lipophilicity.
Key Differences:
| Property | Target Compound | Trifluoroacetyl Analog |
|---|---|---|
| Substituent at Position 2 | Furan-2-carbonyl | Trifluoroacetyl |
| Bioactivity Implications | Unknown | Potential enzyme inhibition |
| Synthetic Complexity | Moderate | High (multi-step synthesis) |
Thiophene Fentanyl Hydrochloride
CAS: 2306823-39-0 | Molecular Formula: C₂₄H₂₆N₂OS·HCl Though pharmacologically distinct (an opioid), this compound shares a thiophene moiety, highlighting the versatility of thiophene in drug design. Unlike the target compound, Thiophene Fentanyl lacks a sulfonamide group and instead features a piperidine-based structure, underscoring how minor structural changes can drastically alter biological activity.
Biological Activity
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a furan-2-carbonyl group, a tetrahydroisoquinoline core, and a thiophene-2-sulfonamide moiety. The synthesis typically involves multi-step organic reactions, including the Pictet-Spengler reaction for the tetrahydroisoquinoline core formation and subsequent acylation to introduce the furan-2-carbonyl group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the sulfonamide group suggests potential interactions with enzymes or receptors, modulating their activity. Specifically, it may act by:
- Inhibition of Enzymes : The sulfonamide moiety can inhibit carbonic anhydrase and other metalloenzymes, which are crucial in various physiological processes .
- Binding Affinity : The unique structure allows for interactions with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Anticancer Potential
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic activity against cancer cell lines. For instance:
- Cytotoxicity : Related compounds have shown IC50 values in the low micromolar range against MCF-7 breast cancer cells. For example, certain imidazole derivatives demonstrated IC50 values between 6.58 µM and 9.75 µM .
Inhibition of Carbonic Anhydrase
The compound has been evaluated for its inhibitory effects on human carbonic anhydrase II, showing nanomolar-level potency in vitro. This property is particularly relevant for developing ocular hypotensive agents .
Case Studies and Research Findings
- Cytotoxic Activity : A series of compounds structurally related to thiophene sulfonamides have been tested against various cancer cell lines, revealing selective toxicity towards malignant cells while sparing normal cells.
- Topical Applications : Studies have explored the potential of thiophene-based sulfonamides as topical agents for treating ocular conditions due to their ability to penetrate biological membranes effectively .
- Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to target enzymes like aromatase, providing insights into their mechanism of action at the molecular level .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide, and how can intermediates be validated?
- Answer : A multi-step approach is typical, starting with the functionalization of the tetrahydroisoquinoline core. Protection of the amine group (e.g., using Boc) is critical before introducing the thiophene-sulfonamide moiety. Key intermediates should be characterized via H/C NMR and LC-MS to confirm structural integrity. Final deprotection and coupling steps require careful monitoring via TLC or HPLC (≥95% purity thresholds as per industry standards) .
Q. Which analytical techniques are essential for confirming the identity and purity of this compound?
- Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are mandatory for structural confirmation. Purity should be validated using HPLC with UV detection (210–254 nm) and a C18 column. Melting point analysis (e.g., mp 130–132°C for related thiophene derivatives) provides additional validation .
Q. How can researchers address solubility challenges during in vitro assays?
- Answer : Pre-solubilize the compound in DMSO (≤1% v/v) and dilute in assay buffers. If precipitation occurs, consider co-solvents like PEG-400 or cyclodextrins. Dynamic light scattering (DLS) can assess colloidal stability .
Advanced Research Questions
Q. How can computational modeling predict the binding mode of this sulfonamide to biological targets (e.g., enzymes)?
- Answer : Molecular docking (using software like AutoDock Vina) against X-ray crystal structures of target proteins (e.g., PDB entries like 8US) can predict binding poses. Include solvation effects and validate with molecular dynamics simulations (200 ns trajectories) to assess stability .
Q. What experimental approaches resolve contradictions between theoretical and observed spectroscopic data?
- Answer : Discrepancies in NMR chemical shifts may arise from solvent polarity or tautomerism. Use 2D NMR (COSY, HSQC) to assign signals unambiguously. For mass spectrometry, compare isotopic patterns with theoretical simulations (e.g., using Bruker Compass DataAnalysis) .
Q. How do structural modifications (e.g., replacing the furan-2-carbonyl group) affect pharmacokinetic properties?
- Answer : Synthesize analogs (e.g., replacing furan with pyridine or altering substituents on the tetrahydroisoquinoline core) and compare logP (via shake-flask method), metabolic stability (using liver microsomes), and permeability (Caco-2 assays). Structural analogs like N-(2-(2-Methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide (CAS 442632-72-6) provide reference frameworks for SAR studies .
Q. What strategies optimize synthetic yield while minimizing side reactions (e.g., sulfonamide hydrolysis)?
- Answer : Use low-temperature conditions (−10°C) during sulfonamide coupling. Employ scavengers (e.g., polymer-bound isocyanate) to trap excess reagents. Monitor reaction progress via inline FTIR to detect intermediates and adjust stoichiometry dynamically .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
